molecular formula C20H23N3O B263728 N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine

N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B263728
M. Wt: 321.4 g/mol
InChI Key: DIMRDCFQDBLTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine, commonly known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

BIBP 3226 acts as a selective antagonist of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which is involved in the regulation of food intake, energy balance, and cardiovascular function. By blocking the activity of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, BIBP 3226 reduces food intake, promotes weight loss, and improves glucose metabolism. Additionally, BIBP 3226 has been shown to reduce blood pressure and improve vascular function by blocking the vasoconstrictive effects of N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to have a number of biochemical and physiological effects, including reducing food intake, promoting weight loss, improving glucose metabolism, reducing blood pressure, and improving vascular function. These effects are mediated by the selective blockade of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which regulates a number of key physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of BIBP 3226 is its selectivity for the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which allows for the specific targeting of this receptor in experimental studies. Additionally, BIBP 3226 has been extensively studied in animal models, and has been shown to have a favorable safety profile. However, one limitation of BIBP 3226 is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for the study of BIBP 3226. One area of research could focus on the development of more potent analogs of BIBP 3226, which could improve its effectiveness in experimental studies. Additionally, further research could investigate the potential therapeutic applications of BIBP 3226 in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of novel delivery systems for BIBP 3226 could improve its bioavailability and allow for more targeted delivery to specific tissues or organs.

Synthesis Methods

BIBP 3226 can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl alcohol with 3-(1H-imidazol-1-yl)propylamine to form the intermediate compound, 3-(benzyloxy)benzyl-3-(1H-imidazol-1-yl)propylamine. The intermediate compound is then deprotected using hydrogenolysis to yield BIBP 3226.

Scientific Research Applications

BIBP 3226 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. It has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose metabolism in animal models of diabetes. Additionally, BIBP 3226 has been shown to have a protective effect on the cardiovascular system, reducing blood pressure and improving vascular function.

properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

3-imidazol-1-yl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C20H23N3O/c1-2-6-18(7-3-1)16-24-20-9-4-8-19(14-20)15-21-10-5-12-23-13-11-22-17-23/h1-4,6-9,11,13-14,17,21H,5,10,12,15-16H2

InChI Key

DIMRDCFQDBLTCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCCN3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCCN3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.